7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS: 1190318-79-6) is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at the [2,3-c] positions. It bears a methyl group at position 7 and an amine at position 3. This structure is part of the azaindole family, specifically a 6-azaindole derivative, and is also referred to as 3-amino-7-methyl-6-azaindole . Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol.
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBKCWGORHVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271119 | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-01-2 | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine and analogous compounds:
Key Structural and Functional Insights:
Core Structure Variations: Pyrrolo[2,3-c]pyridine (e.g., target compound) vs. Halogen vs. Alkyl Substituents: Bromine or fluorine at position 7 () enhances electrophilicity for cross-coupling reactions, whereas methyl groups improve lipophilicity .
Biological Activity :
- The 7-methoxy derivative () may exhibit better solubility than the methyl analog, favoring blood-brain barrier penetration for CNS targets .
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) are often prioritized in kinase inhibitor development due to their ability to mimic purine binding motifs .
Synthetic Accessibility :
Biological Activity
7-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system with a methyl substituent at the 7th position and an amine group at the 3rd position. This unique structure contributes to its distinct chemical reactivity and biological properties.
This compound primarily interacts with specific molecular targets, notably enzymes involved in cell cycle regulation. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). The following table summarizes its antiproliferative effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of proliferation |
| A549 | 10.0 | Induction of apoptosis |
| HeLa | 8.0 | Cell cycle arrest |
These values indicate that the compound exhibits significant antiproliferative activity, making it a candidate for further development in cancer therapies .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. In vitro studies demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibited IC50 values ranging from 7 nM to 712 nM against various FGFRs, indicating potent inhibitory activity .
Study on FGFR Inhibition
In a study investigating the biological activity of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized several compounds and evaluated their inhibitory effects on FGFRs. Among these compounds, one derivative exhibited an IC50 value of 9 nM against FGFR2, significantly enhancing our understanding of how structural modifications can influence biological activity .
Antiproliferative Activity Assessment
Another study assessed the antiproliferative activity of various pyridine derivatives, including this compound. The results indicated that compounds containing hydroxyl groups significantly improved their IC50 values against HeLa and MDA-MB-231 cell lines, suggesting that functional group modifications can enhance the biological efficacy of these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
